4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide
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Overview
Description
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]butanamide is a complex organic compound that features an indole core and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]butanamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The triazolopyridine moiety can be introduced through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and triazolopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The triazolopyridine moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Triazolopyridine Derivatives: Compounds like triazolopyridine-based kinase inhibitors share the triazolopyridine moiety and have similar applications in medicinal chemistry.
Uniqueness
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]butanamide is unique due to the combination of the indole and triazolopyridine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C22H25N5O2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C22H25N5O2/c1-29-14-13-26-16-17(18-8-2-3-9-19(18)26)7-6-11-22(28)23-15-21-25-24-20-10-4-5-12-27(20)21/h2-5,8-10,12,16H,6-7,11,13-15H2,1H3,(H,23,28) |
InChI Key |
MUWHGDLSGMTALK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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